4-Phenylnaphthalene-1-carboxaldehyde
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Overview
Description
4-Phenylnaphthalene-1-carboxaldehyde is an aromatic aldehyde with the molecular formula C17H12O. It is characterized by a naphthalene ring substituted with a phenyl group and an aldehyde functional group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylnaphthalene-1-carboxaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses naphthalene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Phenylnaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-Phenylnaphthalene-1-carboxylic acid.
Reduction: 4-Phenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Phenylnaphthalene-1-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of aromatic compounds.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylnaphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s aromatic structure also allows it to participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carbaldehyde: Lacks the phenyl substitution, making it less sterically hindered.
Benzaldehyde: Simpler structure with only one aromatic ring.
4-Phenylbenzaldehyde: Similar structure but lacks the naphthalene ring.
Uniqueness
4-Phenylnaphthalene-1-carboxaldehyde is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-phenylnaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRYYBCXDSMIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567569 |
Source
|
Record name | 4-Phenylnaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-74-0 |
Source
|
Record name | 4-Phenylnaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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